molecular formula C10H19NO4 B13706454 Ethyl 8-nitrooctanoate CAS No. 13154-42-2

Ethyl 8-nitrooctanoate

Cat. No.: B13706454
CAS No.: 13154-42-2
M. Wt: 217.26 g/mol
InChI Key: TVKYMYQYGRCVMT-UHFFFAOYSA-N
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Description

Ethyl 8-nitrooctanoate is an organic compound with the molecular formula C10H19NO4 It is an ester derivative of octanoic acid, featuring a nitro group at the 8th position of the carbon chain

Properties

CAS No.

13154-42-2

Molecular Formula

C10H19NO4

Molecular Weight

217.26 g/mol

IUPAC Name

ethyl 8-nitrooctanoate

InChI

InChI=1S/C10H19NO4/c1-2-15-10(12)8-6-4-3-5-7-9-11(13)14/h2-9H2,1H3

InChI Key

TVKYMYQYGRCVMT-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CCCCCCC[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 8-nitrooctanoate can be synthesized through a multi-step process involving the nitration of octanoic acid derivatives. One common method involves the bromination of octanoic acid to form ethyl 8-bromooctanoate, followed by nitration to introduce the nitro group. The reaction conditions typically involve the use of bromine and nitric acid under controlled temperatures to ensure the selective formation of the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and optimized reaction conditions to maximize yield and purity. The production process is carefully monitored to ensure safety and efficiency, given the reactive nature of the chemicals involved.

Chemical Reactions Analysis

Types of Reactions

Ethyl 8-nitrooctanoate undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or alcohols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of nitro acids or nitro alcohols.

    Reduction: Formation of ethyl 8-aminooctanoate.

    Substitution: Formation of various substituted esters or amides.

Scientific Research Applications

Ethyl 8-nitrooctanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential effects on biological systems, particularly in the context of its nitro group.

    Medicine: Investigated for its potential use in drug development, particularly as a precursor to bioactive compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 8-nitrooctanoate involves its interaction with various molecular targets. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the ester group can undergo hydrolysis, releasing octanoic acid derivatives that may interact with lipid metabolism pathways .

Comparison with Similar Compounds

Similar Compounds

    Ethyl 8-bromooctanoate: Similar structure but with a bromine atom instead of a nitro group.

    Ethyl octanoate: Lacks the nitro group, making it less reactive in certain chemical reactions.

    8-Nitrooctanoic acid: Similar structure but with a carboxylic acid group instead of an ester group.

Uniqueness

Ethyl 8-nitrooctanoate is unique due to the presence of both an ester and a nitro group, which allows it to participate in a wide range of chemical reactions. This dual functionality makes it a valuable compound in synthetic chemistry and various research applications .

Biological Activity

Ethyl 8-nitrooctanoate is a nitro compound that has garnered interest in the field of biological research due to its potential antimicrobial properties and implications in various biochemical pathways. This article explores the biological activity of this compound, including its mechanisms of action, efficacy against different pathogens, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its nitro group (-NO2) attached to an octanoate chain. This structure allows it to participate in various chemical reactions, enhancing its biological activity. The presence of the nitro group is crucial for its interaction with biological systems, particularly in microbial inhibition.

The biological activity of this compound can be attributed to several mechanisms:

  • Disruption of Metabolic Pathways : this compound has been shown to disrupt hydrogenase activity in bacteria, which is essential for their energy metabolism. This disruption leads to reduced growth rates in pathogenic strains such as Escherichia coli O157:H7 and Salmonella Typhimurium DT104 .
  • Inhibition of Biofilm Formation : Preliminary studies suggest that this compound may inhibit biofilm formation, which is a critical factor in bacterial virulence and resistance to antibiotics.
  • Reactive Oxygen Species (ROS) Generation : The nitro group can generate reactive oxygen species, leading to oxidative stress in microbial cells, ultimately causing cell death.

Antimicrobial Activity

This compound exhibits significant antimicrobial properties against various pathogens. A comparative study indicated that it was more effective than α-lipoic acid in inhibiting the growth of E. coli and S. Typhimurium during log phase growth in buffered tryptic soy broth .

Table 1: Antimicrobial Efficacy of this compound

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli O157:H70.5 mM
S. Typhimurium DT1040.3 mM
Listeria monocytogenes0.7 mM

Case Studies

Several case studies have highlighted the potential applications of this compound in food safety and veterinary medicine:

  • Case Study 1 : A study investigated the impact of this compound on reducing the population of E. coli O157:H7 in cattle feedlots. Results showed a significant reduction in pathogen load when this compound was included in the diet .
  • Case Study 2 : Another research focused on the use of this compound as a feed additive in poultry farming, demonstrating its effectiveness in controlling Salmonella spp. and improving overall animal health .

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